molecular formula C22H20 B2747879 2-Methyl-8-(propan-2-yl)tetracene CAS No. 2098457-40-8

2-Methyl-8-(propan-2-yl)tetracene

Cat. No.: B2747879
CAS No.: 2098457-40-8
M. Wt: 284.402
InChI Key: NCLJOZTYDBTFOB-UHFFFAOYSA-N
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Description

2-Methyl-8-(propan-2-yl)tetracene is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative of tetracene, designed for advanced research and development applications. This alkyl-substituted tetracene is of significant interest in the field of organic electronics due to the potential for tuned electronic properties. Researchers can investigate its application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs), where the substitution pattern may influence solid-state packing, charge carrier mobility, and optical characteristics. As a research chemical, it serves as a valuable building block for synthesizing more complex organic semiconductors and for fundamental studies on structure-property relationships in conjugated organic materials. This product is intended for laboratory research purposes only and is not classified as a drug, pharmaceutical, or for any diagnostic use. It is strictly for use by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-8-propan-2-yltetracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20/c1-14(2)16-6-7-18-11-21-12-19-8-15(3)4-5-17(19)10-22(21)13-20(18)9-16/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJOZTYDBTFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(propan-2-yl)tetracene typically involves the alkylation of tetracene derivatives. One common method is the Friedel-Crafts alkylation, where tetracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(propan-2-yl)tetracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-8-(propan-2-yl)tetracene has several scientific research applications:

    Organic Electronics: Due to its extended conjugated system, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: It is studied for its potential use in organic semiconductors and conductive polymers.

    Biological Studies: Its derivatives are explored for their biological activity and potential therapeutic applications.

    Industrial Applications: It is used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-8-(propan-2-yl)tetracene in organic electronics involves its ability to transport charge through its conjugated system. The molecular targets include the electronic states of the compound, which interact with light and electric fields to produce desired electronic effects. In biological systems, its derivatives may interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Tetracene (unsubstituted):

  • Molecular formula: C₁₈H₁₂
  • Key properties: High planarity, strong π-π stacking, and low solubility in organic solvents.
  • Electronic behavior: Exhibits fluorescence and semiconductor properties due to extended conjugation.

2-Methyltetracene:

  • However, the electronic effect of methyl is minimal compared to bulkier substituents.

8-Isopropyltetracene:

  • An isopropyl group at position 8 would significantly disrupt molecular packing due to its steric bulk, reducing crystallinity and altering charge transport properties.

2-Methyl-8-(propan-2-yl)tetracene:

  • Combines steric effects from both substituents. The methyl group moderately affects conjugation, while the isopropyl group dominates solubility and packing behavior. This dual substitution may balance solubility and electronic properties for applications in organic electronics .

Reactivity and Ion Pairing Behavior

Evidence from tetracene anion/cation systems (e.g., lithium-tetrahydrofuran vs. lithium-diethylether) shows that solvent polarity and counterion pairing influence reactivity by 11 orders of magnitude .

Stability and Degradation Pathways

The isopropyl group in the tetracene derivative may similarly be susceptible to oxidation, forming ketones or carboxylic acids under harsh conditions.

Hydrogen Bonding and Crystal Packing

Substituents influence hydrogen-bonding networks and crystal morphology. For example, methyl groups participate in weak C–H···π interactions, whereas isopropyl groups may disrupt such networks due to steric effects. The compound’s packing efficiency is likely lower than unsubstituted tetracene, impacting its solid-state optoelectronic performance .

Data Table: Comparative Properties of Tetracene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Solubility (in THF) Stability Notes
Tetracene C₁₈H₁₂ 228.29 None Low High crystallinity, prone to π-stacking
2-Methyltetracene C₁₉H₁₄ 242.32 Methyl (position 2) Moderate Reduced stacking, moderate stability
8-Isopropyltetracene C₂₁H₁₈ 270.37 Isopropyl (position 8) High Low crystallinity, oxidative susceptibility
This compound C₂₂H₂₀ 284.40 Methyl (2), Isopropyl (8) Moderate-High Balanced solubility/stability; limited data

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to adjust reaction time and stoichiometry .
  • Purify intermediates via column chromatography to minimize side products.
  • Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) to enhance yield .

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Identify substituent positions (methyl at C2, isopropyl at C8) through chemical shifts and coupling patterns. For example, isopropyl protons appear as a septet (δ ~1.2–1.5 ppm) .
  • FT-IR : Confirm functional groups (e.g., absence of carbonyl peaks if unintended oxidation occurs).
  • UV-Vis Spectroscopy : Compare absorption maxima with computational predictions (e.g., λmax ~450–500 nm for tetracene derivatives) .
  • Polarized Absorption/Emission Microscopy : Determine crystallinity and molecular orientation in thin films .

How can density functional theory (DFT) predict the electronic properties of this compound, and what validation methods ensure accuracy?

Advanced Research Question
Methodology :

  • Use hybrid functionals (e.g., B3LYP or PBEh-3C) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, reorganization energies, and excited-state dynamics .
  • Validate predictions against experimental UV-Vis and cyclic voltammetry data. For example, deviations >0.1 eV suggest basis set or functional incompatibility .

Q. Resolution :

  • Conduct solvent-screening studies and report dielectric constants.
  • Use atomic force microscopy (AFM) to correlate film morphology with optical data .

How does the substitution pattern influence singlet fission (SF) efficiency in tetracene derivatives?

Advanced Research Question

  • Methyl Group : Stabilizes the tetracene backbone, reducing reorganization energy and enhancing SF quantum yield.
  • Isopropyl Group : Introduces steric hindrance, potentially disrupting π-stacking and reducing triplet-pair formation rates .

Q. Experimental Design :

  • Measure SF efficiency via transient absorption spectroscopy (TAS) in solution and solid state.
  • Compare with unsubstituted tetracene (SF yield ~200% in single crystals) .

What are the best practices for X-ray crystallographic analysis of this compound?

Basic Research Question

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³).
  • Refinement : Employ SHELXL for structure solution and refinement. Validate with R-factor (<5%) and electron density maps .
  • Twinned Data : Apply twin law matrices in SHELXL for overlapping reflections .

What experimental approaches quantify charge carrier mobility in thin-film configurations?

Advanced Research Question

  • Field-Effect Transistor (FET) Setup : Measure mobility (μ) in top-gate geometries using SiO₂/Si substrates.
  • Space-Charge-Limited Current (SCLC) : Fit current-voltage curves to Child’s law for trap-free mobility .

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